Sourcing high-purity 3,5-dichlorophenyl thioethanol as a pre-formed intermediate eliminates the safety risks and oxidative side reactions of in situ thiophenol alkylation. Key advantages: • Directly incorporate the critical 3,5-dichlorophenylthio pharmacophore into HIV-1 RT NNRTIs (e.g., Capravirine analogs) and Grp94-selective inhibitors. • Avoid handling of malodorous, easily oxidized 3,5-dichlorothiophenol; minimizes disulfide impurities and yield loss. • Enables reproducible scale-up for medicinal chemistry and agrochemical synthesis.
3,5-Dichlorophenyl thioethanol (CAS 101079-86-1) is a specialized bifunctional building block highly valued in advanced medicinal chemistry and agrochemical synthesis. It features a highly lipophilic 3,5-dichlorophenyl ring linked via a flexible thioether bond to a primary alcohol. This specific structural arrangement provides a privileged pharmacophore motif—the 3,5-dichlorophenylthio group—which is critical for occupying deep hydrophobic pockets in target proteins, such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 RT and the N-terminal domain of the Grp94 chaperone [1]. For procurement professionals and synthetic chemists, sourcing this pre-formed intermediate offers a direct, high-yield pathway to incorporate this essential moiety without the handling hazards and side reactions associated with volatile, easily oxidized thiophenol precursors.
Substituting 3,5-dichlorophenyl thioethanol with closely related analogs, such as 4-chlorophenyl thioethanol or 3,5-dichlorophenoxyethanol, fundamentally compromises both downstream biological efficacy and synthetic processability. In target-directed drug design, the 3,5-dichloro substitution pattern is non-negotiable; it provides specific van der Waals contacts and steric bulk required to interact with key amino acid residues (e.g., W229 in HIV-1 RT) that mono-substituted analogs cannot reach [1]. Furthermore, replacing the thioether linkage with an ether linkage (using a phenoxyethanol derivative) alters the bond length (C-S is ~1.8 Å vs. C-O at ~1.4 Å) and bond angle, restricting the conformational flexibility required for the molecule to adapt to mutant protein strains [2]. From a process perspective, attempting to synthesize the thioethanol in situ from 3,5-dichlorothiophenol and ethylene oxide introduces severe handling risks, foul odors, and significant yield losses due to oxidative disulfide formation, making the procurement of the pre-formed thioethanol the only viable choice for reproducible scale-up.
The 3,5-dichloro substitution pattern provided by this intermediate is critical for downstream potency. In the synthesis of NNRTIs (such as Capravirine analogs), derivatives containing the 3,5-dichlorophenylthio moiety exhibit sub-nanomolar to low-nanomolar EC50 values against wild-type HIV-1. In contrast, substituting this building block with 4-chlorophenyl thioethanol results in a >100-fold drop in antiviral potency, as the mono-chloro analog fails to make the necessary dual contacts with the W229 residue and the P236 backbone in the binding pocket [1].
| Evidence Dimension | Downstream Antiviral Potency (EC50) |
| Target Compound Data | 3,5-dichloro analogs: EC50 ~ 0.001 - 0.01 µM |
| Comparator Or Baseline | 4-chloro analogs: EC50 > 1.0 µM |
| Quantified Difference | >100-fold reduction in potency when deviating from the 3,5-dichloro pattern |
| Conditions | In vitro HIV-1 RT inhibition assays |
Procurement must secure the exact 3,5-dichloro isomer, as mono-substituted or unsubstituted analogs will yield biologically inactive or severely compromised final products.
For industrial scale-up, utilizing pre-formed 3,5-Dichlorophenyl thioethanol significantly improves step economy and purity. When synthetic routes attempt to use 3,5-dichlorothiophenol directly with an alkylating agent (e.g., 2-bromoethanol) in situ, the high susceptibility of the thiophenol to oxidation typically results in 10-20% formation of the corresponding diaryl disulfide byproduct, requiring complex chromatographic separation. Using the pre-formed thioethanol in subsequent Mitsunobu couplings or oxidations consistently delivers >85% yields with negligible disulfide contamination [1].
| Evidence Dimension | Disulfide Byproduct Formation |
| Target Compound Data | Pre-formed thioethanol: <1% disulfide impurity during downstream coupling |
| Comparator Or Baseline | In situ thiophenol alkylation: 10-20% disulfide formation |
| Quantified Difference | Elimination of 10-20% yield loss to oxidative dimerization |
| Conditions | Standard benchtop coupling conditions without strict anaerobic controls |
Purchasing the pre-formed thioethanol eliminates the need for strict anaerobic handling and complex purifications, directly reducing manufacturing costs and time.
The sulfur atom in 3,5-Dichlorophenyl thioethanol provides critical conformational flexibility compared to its oxygen analog, 3,5-dichlorophenoxyethanol. The C-S bond is significantly longer (~1.8 Å) than the C-O bond (~1.4 Å), and the C-S-C bond angle (~100°) is more acute than the C-O-C angle (~110°). This allows the 3,5-dichlorophenyl group to adopt a highly flexible 'butterfly' conformation, which is essential for maintaining binding affinity against mutant protein strains (e.g., K103N/Y181C in HIV-1 RT) that rigid ether-linked analogs cannot accommodate [1].
| Evidence Dimension | Bond Length and Conformational Adaptability |
| Target Compound Data | Thioether linkage (C-S): ~1.8 Å length, ~100° angle |
| Comparator Or Baseline | Ether linkage (C-O): ~1.4 Å length, ~110° angle |
| Quantified Difference | ~0.4 Å increase in bond length providing superior torsional flexibility |
| Conditions | Crystallographic and molecular docking analysis of RT-inhibitor complexes |
Selecting the thioethanol over the phenoxyethanol is vital for developing resilient compounds that retain efficacy against target mutations.
Due to its specific 3,5-dichloro substitution pattern and flexible thioether linkage, this compound is the premier building block for synthesizing Capravirine analogs and next-generation NNRTIs. It provides the exact steric bulk required to occupy the W229 hydrophobic pocket of HIV-1 RT, ensuring high potency even against drug-resistant mutant strains [1].
In purine-scaffold drug discovery, 3,5-Dichlorophenyl thioethanol is utilized to introduce the 8-arylsulfanyl group. The lipophilic 3,5-dichlorophenyl moiety perfectly occupies the hydrophobic 'site 2' in the N-terminal binding pocket of the endoplasmic reticulum Hsp90 paralog Grp94, achieving critical selectivity over other Hsp90 paralogs[2].
The compound serves as a highly stable, lipophilic intermediate for the synthesis of advanced agricultural chemicals. The pre-formed thioethanol allows for high-yield coupling reactions without the disulfide impurities associated with thiophenol precursors, streamlining the production of active ingredients that require the metabolically stable 3,5-dichlorophenyl pharmacophore[3].